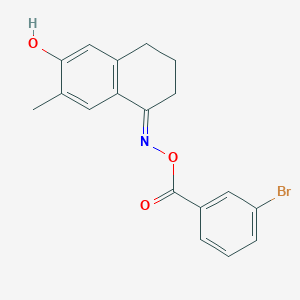![molecular formula C23H21N3O3S3 B11107459 N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B11107459.png)
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that features a benzothiazole moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with a sulfonamide derivative to form the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its structural features, it is investigated for its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity. The sulfonamide group can interact with specific proteins, disrupting their function. These interactions can lead to the inhibition of cellular processes, making the compound effective in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-2-(PYRIDINE-3-YL)FORMOHYDRAZIDO ACETAMIDE: This compound shares the benzothiazole moiety but has different substituents, leading to variations in its chemical properties and applications.
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE: Another benzothiazole derivative with distinct functional groups, used in different research contexts.
Uniqueness
N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its combination of a benzothiazole ring and a sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C23H21N3O3S3 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C23H21N3O3S3/c27-22(24-15-16-30-23-25-20-13-7-8-14-21(20)31-23)17-26(18-9-3-1-4-10-18)32(28,29)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,24,27) |
InChI Key |
FBFRPGJDLRDQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCSC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11107391.png)
![(2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11107397.png)

![N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11107402.png)
![Ethyl 4-{[(3-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11107403.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11107406.png)
![2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11107410.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11107420.png)
![2-[(4-iodobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B11107422.png)
![4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B11107432.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11107445.png)
![2-{[(2-ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11107454.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide](/img/structure/B11107461.png)
